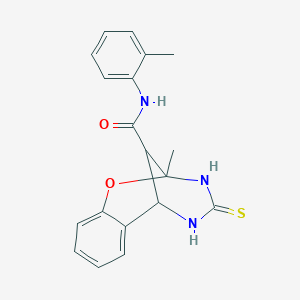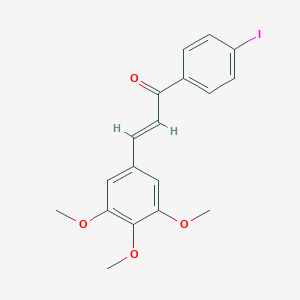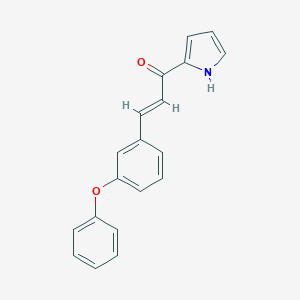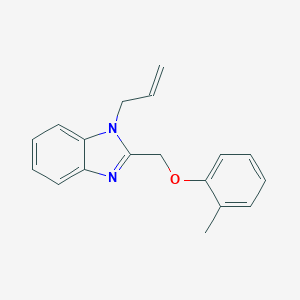![molecular formula C22H13ClF3NO3 B384204 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B384204.png)
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a quinoline moiety makes it particularly interesting for pharmaceutical and agrochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline ring, introduction of the trifluoromethyl group, and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of boronic acids, palladium catalysts, and bases like potassium carbonate in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dehalogenated compounds .
Aplicaciones Científicas De Investigación
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or modulator of biological pathways . The quinoline moiety is known to interact with DNA and proteins, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid stands out due to its unique combination of a trifluoromethyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C22H13ClF3NO3 |
|---|---|
Peso molecular |
431.8g/mol |
Nombre IUPAC |
2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H13ClF3NO3/c1-11-2-5-17-13(8-11)14(21(28)29)10-18(27-17)20-7-6-19(30-20)12-3-4-16(23)15(9-12)22(24,25)26/h2-10H,1H3,(H,28,29) |
Clave InChI |
VHAPFDWELSLWRV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8,8-Trimethyl-3-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B384122.png)


![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B384125.png)
![methyl 1~2~-[4-(difluoromethoxy)benzylidene]-1~7~methyl-1~6~,1~7~-dihydro-1~3~(1~2~H)-oxo-3(1,2)-benza-2-oxa-1(5,7)-1~5~H-[1,3]thiazolo[3,2-a]pyrimidinacyclopropaphane-1~6~-carboxylate](/img/structure/B384126.png)
![N-(2,4-dimethylphenyl)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384127.png)




![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384137.png)
![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B384141.png)

